molecular formula C6H13NO5 B13796176 D-Mannojirimycin

D-Mannojirimycin

Cat. No.: B13796176
M. Wt: 179.17 g/mol
InChI Key: FXVPOMKTIZKCTJ-QTVWNMPRSA-N
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Description

D-Mannojirimycin: is a polyhydroxylated piperidine alkaloid, structurally similar to glucose, where the oxygen atom in the pyranose ring is replaced by a nitrogen atom. This compound is known for its significant inhibitory activity against glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This compound is commonly found in certain plants and microorganisms, such as Bacillus and Streptomyces species .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Mannojirimycin can be synthesized through various synthetic routes. One common method involves the biocatalytic generation of nitrogen-substituted cyclitols from simple starting materials like amino acids or glyceraldehyde derivatives. The synthesis typically involves multiple steps, including transamination, dephosphorylation, oxidation, cyclization, and reduction reactions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For example, Bacillus subtilis can be used to produce high quantities of this compound through a biosynthetic pathway that starts from D-glucose. The process involves glycolysis, transamination, dephosphorylation, and regio-selective oxidation, leading to the formation of this compound .

Chemical Reactions Analysis

Enzymatic Cascade Reaction

A mutant transaminase (MvTA) from Mycobacterium vanbaalenii and dehydrogenase (GutB1) from Paenibacillus polymyxa catalyze a two-step reaction using D-fructose as the substrate :

  • Transamination : MvTA transfers an amino group to D-fructose, forming 2-amino-2-deoxy-mannitol (ADM).

  • Dehydrogenation : GutB1 oxidizes ADM, which spontaneously cyclizes to yield mannojirimycin (MJ).

EnzymeMutation SitesActivity (mU/mg)Thermostability (t<sub>1/2</sub> at 50°C)
Wild-type2.40.04 h
M9-1 mutantH69R, K145R39.48.3 h

This mutant enzyme increased activity by 31.2-fold and thermostability by 200-fold .

Enzymatic Inhibition Mechanism

D-Mannojirimycin inhibits α-mannosidases by mimicking the transition state of glycosidic bond hydrolysis. Key interactions include:

  • Covalent Intermediate Formation : Binds to the enzyme’s active site, forming a stable adduct after an oxocarbenium ion-like transition state .

  • Hydrogen Bonding : Hydroxyl groups (C2, C4, C6) and the NH group at C5 interact with polar residues in the enzyme’s binding pocket .

ModificationInhibition EfficacyRationale
2-DeoxyLostDisrupted hydrogen bonding at C2-OH
4-O-MethylReducedSteric hindrance at C4-OH
Bisulfite AdductEnhancedImproved solubility and stability

Comparative Analysis with Structural Analogs

This compound’s activity is compared to related iminosugars:

CompoundTarget EnzymeUnique Feature
1-Deoxynojirimycinα-GlucosidaseSelective for glucose metabolism
Kifunensineα-Mannosidase I/IIBroad-spectrum inhibition
N-Butyl Deoxynojirimycinα-GlucosidaseEnhanced oral bioavailability

This compound’s bisulfite modification provides superior aqueous stability, making it ideal for in vitro assays.

Reaction Kinetics and Thermodynamics

Surface plasmon resonance (SPR) studies reveal:

  • Binding Affinity : K<sub>D</sub> = 12.8 μM for α-mannosidase.

  • Kinetics : Slow dissociation rate (k<sub>off</sub> = 0.003 s<sup>−1</sup>) ensures prolonged enzyme inhibition.

Mechanism of Action

D-Mannojirimycin exerts its effects by inhibiting glycosidase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition leads to a decrease in the breakdown of carbohydrates, which can be beneficial in conditions like diabetes where glucose levels need to be controlled .

Comparison with Similar Compounds

Uniqueness: D-Mannojirimycin is unique due to its specific inhibitory activity against certain glycosidases and its ability to be synthesized through various biocatalytic and chemical methods. Its structural similarity to glucose allows it to effectively mimic the substrate and inhibit enzyme activity .

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for synthesizing D-Mannojirimycin in academic settings?

  • Methodological Answer : The synthesis typically involves stereoselective iminosugar formation via cyclization of protected mannose derivatives. Critical steps include:

  • Use of benzyl or acetyl protecting groups to control regioselectivity .
  • Characterization via 1H^1H-NMR (for stereochemistry) and high-resolution mass spectrometry (HRMS) for molecular confirmation .
  • Purification via reversed-phase HPLC with refractive index detection to ensure >95% purity .

Q. How does this compound inhibit glycosidase enzymes at the molecular level?

  • Methodological Answer : Mechanistic studies involve:

  • Competitive inhibition assays using p-nitrophenyl glycoside substrates to calculate KiK_i values .
  • X-ray crystallography to resolve enzyme-inhibitor co-structures, focusing on active-site interactions (e.g., hydrogen bonding with catalytic residues) .
  • Kinetic analysis (e.g., Lineweaver-Burk plots) to distinguish between reversible and irreversible inhibition modes .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : 13C^{13}\text{C}-NMR to confirm sugar ring conformation and anomeric configuration .
  • Chromatography : HILIC (Hydrophilic Interaction Liquid Chromatography) for purity assessment, paired with evaporative light scattering detection .
  • Thermogravimetric analysis (TGA) : To evaluate hygroscopicity and stability under varying temperatures .

Q. What in vitro models are validated for preliminary bioactivity screening of this compound?

  • Methodological Answer :

  • Cell-based assays : Use of α-mannosidase-rich cell lines (e.g., HEK293T) with fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-mannopyranoside) .
  • Enzyme panels : Broad-spectrum glycosidase profiling to assess selectivity across GH38 (lysosomal) and GH47 (ER) family enzymes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize epimerization during this compound synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (20–60°C), solvent polarity (acetonitrile vs. THF), and catalyst loading .
  • In-line monitoring : Employ ReactIR spectroscopy to track intermediate formation and adjust conditions in real-time .
  • Post-reaction quenching : Rapid acidification to pH 3.0 to stabilize the product and prevent degradation .

Q. What strategies resolve contradictory data on this compound’s cellular uptake efficiency?

  • Methodological Answer :

  • Standardized protocols : Implement synchronized cell culture conditions (e.g., confluency, serum starvation) to reduce variability .
  • Tracer studies : Radiolabeled 14C^{14}\text{C}-D-Mannojirimycin with scintillation counting to quantify intracellular accumulation .
  • Meta-analysis : Apply random-effects models to account for inter-study heterogeneity in uptake measurements .

Q. How to design assays evaluating this compound’s specificity across glycosidase isoforms?

  • Methodological Answer :

  • Isozyme-specific substrates : Use GH38 (lysosomal α-mannosidase) vs. GH47 (ER α-1,2-mannosidase) fluorogenic probes .
  • Inhibitor cross-reactivity screens : Co-incubation with pan-glycosidase inhibitors (e.g., swainsonine) to confirm target specificity .
  • Molecular dynamics simulations : Predict binding affinities using AMBER or GROMACS for isoform-specific docking .

Q. What computational approaches predict this compound’s interactions with novel enzyme targets?

  • Methodological Answer :

  • Docking studies : AutoDock Vina or Glide for preliminary binding pose predictions against homology-modeled enzymes .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for mutant vs. wild-type enzymes to assess resistance potential .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors using Schrödinger’s Phase .

Q. How to address batch-to-batch variability in this compound samples impacting reproducibility?

  • Methodological Answer :

  • Quality control (QC) protocols : Mandate 1H^1\text{H}-NMR purity >98%, LC-MS identity confirmation, and Karl Fischer titration for moisture content .
  • Stability studies : Accelerated degradation testing (40°C/75% RH for 4 weeks) to establish shelf-life .
  • Interlab validation : Collaborate with ≥3 independent labs to verify bioactivity using blinded samples .

Q. What frameworks reconcile conflicting reports on this compound’s therapeutic potential?

  • Methodological Answer :
  • Systematic reviews : PRISMA-guided literature synthesis with subgroup analysis by model organism (e.g., murine vs. primate) .
  • Dose-response meta-regression : Evaluate efficacy thresholds across in vivo studies using mixed-effects models .
  • Mechanistic plausibility assessment : Apply Bradford-Hill criteria to weigh evidence for on-target vs. off-target effects .

Properties

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(3S,4S,5S,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H13NO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6?/m1/s1

InChI Key

FXVPOMKTIZKCTJ-QTVWNMPRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)N

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)N

Origin of Product

United States

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